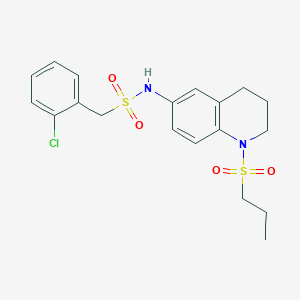

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique molecule with diverse chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Table 1: Representative Reaction Conditions for Analogous Compounds

| Substrate | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| MBH acetate with EWG | Methanesulfonamide, K2CO3, DMF, 23°C | 89–98% | |

| 1-Methanesulfonyl dihydroquinoline | DBU, CH3CN, 80°C | 95% (elimination) |

Elimination Reactions

Elimination of the sulfonamide group in related compounds generates quinolines:

-

Base-Induced Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 80°C removes the sulfonyl group, yielding 3-substituted quinolines .

-

Scope Limitations : This reaction fails when acetyl groups are present at the C-3 position .

Sulfonyl Group Migration

Unexpected 1,3-sulfonyl migrations have been observed in similar systems:

-

Rearrangement : Under basic conditions (K2CO3, DMF, 90°C), sulfonyl groups migrate from nitrogen to adjacent carbon atoms. For example, a 6,7-difluoro substrate reacted with phenethylamine to form a rearranged product with a mesyl group at C-7 .

Table 2: Observed Rearrangement in Fluoro-Substituted Analogs

| Starting Material | Conditions | Product Structure | Yield |

|---|---|---|---|

| 6,7-Difluoro dihydroquinoline | Phenethylamine, K2CO3, DMF | 1,3-Sulfonyl migration | 95% |

Unresolved Reaction Pathways

Actividad Biológica

The compound 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , also referred to as U-51754, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.5 g/mol

- CAS Number : 946282-10-6

The structure of the compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a 2-chlorophenyl moiety, which are critical for its biological activity.

Research indicates that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells implicated in autoimmune diseases. By modulating RORγt activity, the compound may influence inflammatory pathways associated with conditions such as psoriasis and rheumatoid arthritis .

Efficacy in Preclinical Models

-

Psoriasis Treatment :

- In murine models of psoriasis, the compound demonstrated significant efficacy at lower doses compared to existing treatments. Specifically, it showed an oral bioavailability of 48.1% in mice and 32.9% in rats, which is substantially higher than that of similar compounds like GSK2981278 (6.2% in mice) .

- Rheumatoid Arthritis :

Case Studies

Study 1: Efficacy in Autoimmune Disease Models

- A study conducted on the effects of the compound in Th17-mediated autoimmune disease models highlighted its ability to suppress inflammatory markers significantly. The treatment resulted in decreased levels of IL-17 and TNF-alpha, indicating its potential utility in managing autoimmune disorders .

Study 2: Pharmacokinetics and Safety

- Another investigation focused on pharmacokinetics revealed that the compound exhibited favorable absorption characteristics and a low toxicity profile. No significant adverse effects were observed during the treatment duration, supporting its safety for potential clinical use .

Comparative Biological Activity Table

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Primary Action |

|---|---|---|---|

| U-51754 (Target Compound) | 48.1% | 32.9% | RORγt inverse agonist |

| GSK2981278 | 6.2% | 4.1% | RORγt inverse agonist |

| Control Treatment (Standard Drug) | Varies | Varies | Varies |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. Research indicates that derivatives of tetrahydroquinoline compounds often exhibit anti-inflammatory and analgesic properties. For instance:

- Case Study: A study demonstrated that tetrahydroquinoline derivatives could inhibit specific enzymes involved in pain pathways, suggesting similar potential for this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide compounds. The presence of the sulfonamide group in this compound is hypothesized to enhance its efficacy against various bacterial strains.

- Research Findings: In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Cancer Research

The compound's ability to interact with cellular pathways makes it a candidate for cancer research. Its mechanism of action may involve the modulation of gene expression related to tumor growth.

- Case Study: Research on related compounds has shown that they can induce apoptosis in cancer cells through specific receptor interactions.

Data Table: Summary of Applications

| Application Area | Description | Research Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for pain relief and inflammation | Inhibition of pain-related enzymes |

| Antimicrobial Activity | Efficacy against bacterial strains | Positive results against Gram-positive and negative bacteria |

| Cancer Research | Modulation of gene expression related to tumor growth | Induction of apoptosis in cancer cells |

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUOMVPQRVQSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.